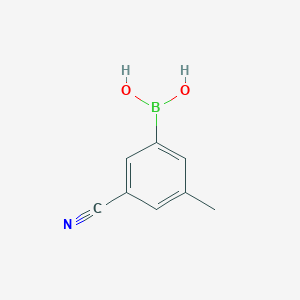

3-Cyano-5-methylphenylboronic acid

Description

Properties

IUPAC Name |

(3-cyano-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWMWRQDWIZJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C#N)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Insights of 3 Cyano 5 Methylphenyl Boronic Acid

Electronic and Steric Influence of Cyano and Methyl Substituents on Boron Reactivity

The reactivity of the boronic acid moiety in (3-Cyano-5-methylphenyl)boronic acid is modulated by the electron-withdrawing cyano group and the electron-donating, sterically influential methyl group.

Impact of the Cyano Group on Aromatic Ring Electron Density and Interaction Profiles

The cyano (-CN) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond's ability to participate in resonance. This withdrawal of electron density from the aromatic ring has several consequences for the reactivity of the boronic acid.

Increased Acidity: The electron-withdrawing nature of the cyano group increases the Lewis acidity of the boron atom. nih.gov This is because the depletion of electron density on the phenyl ring is relayed to the boron atom, making it more electrophilic and thus a stronger Lewis acid. Aryl boronic acids are generally more acidic than their alkyl counterparts, and this acidity is further enhanced by electron-wthdrawing substituents. nih.gov

Interaction with Catalysts: In transition-metal-catalyzed reactions, the nitrile group can potentially coordinate with the metal center. nih.gov This interaction can influence the catalytic cycle, either by stabilizing certain intermediates or by inhibiting the catalyst. However, in many instances, such as some Chan-Lam couplings, the nitrile group has been shown to not poison the catalyst. wikipedia.org

A comparative representation of the electronic effects of various substituents on the pKa of phenylboronic acid is presented in the table below.

| Substituent | Electronic Effect | Impact on pKa |

| -NO₂ | Strong Electron-Withdrawing | Decreases pKa (Increases Acidity) |

| -CN | Strong Electron-Withdrawing | Decreases pKa (Increases Acidity) |

| -H | Neutral | Baseline |

| -CH₃ | Weak Electron-Donating | Increases pKa (Decreases Acidity) |

| -OCH₃ | Strong Electron-Donating | Increases pKa (Decreases Acidity) |

This table illustrates the general trends in the acidity of substituted phenylboronic acids based on the electronic nature of the substituent.

Steric Hindrance and Inductive Effects of the Methyl Group on Boron Reactivity

The methyl (-CH₃) group, positioned meta to the boronic acid, exerts both steric and electronic effects.

Inductive Effect: The methyl group is weakly electron-donating through an inductive effect. This effect slightly increases the electron density on the aromatic ring, which can subtly counteract the electron-withdrawing effect of the cyano group. However, given the meta position, this inductive effect on the boronic acid moiety is less pronounced compared to an ortho or para substituent.

Mechanistic Pathways in Transition-Metal-Catalyzed Reactions

(3-Cyano-5-methylphenyl)boronic acid is a versatile substrate in a variety of transition-metal-catalyzed cross-coupling reactions.

Detailed Mechanisms of Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.org The generally accepted catalytic cycle involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the Pd(II) complex. The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this step. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst. libretexts.org

The presence of the cyano and methyl groups on the phenylboronic acid can influence the rate and efficiency of the transmetalation step. The electron-withdrawing cyano group can affect the nucleophilicity of the aryl group being transferred.

Investigation of Alternative Cross-Coupling Reactions (e.g., Chan-Lam Reaction)

The Chan-Lam coupling provides a powerful method for forming aryl-heteroatom bonds, such as C-N and C-O bonds, using a copper catalyst. organic-chemistry.orgalfa-chemistry.com This reaction is notable for its mild conditions, often proceeding at room temperature and in the presence of air. wikipedia.orgorganic-chemistry.org

The proposed mechanism for the Chan-Lam coupling is complex and can be influenced by the specific reactants and conditions. A plausible pathway involves: wikipedia.orgalfa-chemistry.com

Formation of a Copper-Aryl Complex: The arylboronic acid reacts with a Cu(II) salt to form a copper-aryl intermediate.

Coordination of the Heteroatom: The amine or alcohol coordinates to the copper center.

Reductive Elimination: The aryl group and the heteroatom couple and are eliminated from a Cu(III) intermediate, forming the product and a Cu(I) species. wikipedia.org

Reoxidation: The Cu(I) is reoxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. alfa-chemistry.com

The nitrile group on (3-cyano-5-methylphenyl)boronic acid has been shown to be compatible with Chan-Lam coupling conditions, not inhibiting the copper catalyst. wikipedia.org

Exploration of Radical and Photochemical Transformation Mechanisms of Organoboronates

Recent advancements have highlighted the potential of photochemical methods to generate reactive intermediates from organoboron compounds. nih.gov These photoinduced transformations can proceed through radical pathways, offering alternative reactivity patterns compared to traditional thermal methods. nih.govresearchgate.net

For instance, photoinduced borylation of haloarenes and other substrates can occur via the generation of boryl radicals. nih.gov The mechanism often involves the formation of a transient complex that, upon photoexcitation, undergoes homolytic cleavage of a B-B or other bond to produce a boryl radical. nih.gov This radical can then participate in subsequent reactions to form the desired organoboron product.

While specific studies on the radical and photochemical transformations of (3-cyano-5-methylphenyl)boronic acid are not extensively detailed in the provided results, the general principles of organoboronate photochemistry suggest that this compound could be a substrate for such reactions. researchgate.netresearchgate.net The cyano and methyl groups would likely influence the stability and reactivity of any radical intermediates formed.

Applications of 3 Cyano 5 Methylphenyl Boronic Acid in Advanced Organic Synthesis

Diverse Carbon-Carbon Bond Formation Strategies

The presence of the boronic acid moiety makes (3-Cyano-5-methylphenyl)boronic acid a key participant in palladium-catalyzed cross-coupling reactions, which are fundamental for the creation of carbon-carbon bonds.

Application in Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. gre.ac.ukdntb.gov.ua (3-Cyano-5-methylphenyl)boronic acid serves as an effective coupling partner in these reactions, reacting with various aryl halides and triflates to produce a wide range of substituted biaryls. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. nih.govresearchgate.net The cyano and methyl groups on the boronic acid can influence the electronic properties and steric hindrance of the resulting biaryl, offering a handle for fine-tuning the properties of the final product.

While specific examples detailing the Suzuki-Miyaura coupling of (3-Cyano-5-methylphenyl)boronic acid are not extensively documented in readily available literature, the general applicability of substituted phenylboronic acids in this reaction is well-established. gre.ac.ukresearchgate.net The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity for the desired biaryl product. nih.gov

Functionalization with Various Organic Electrophiles (e.g., Aryl Halides, Triflates)

Beyond simple biaryl synthesis, (3-Cyano-5-methylphenyl)boronic acid can be coupled with a diverse array of organic electrophiles. Aryl halides (iodides, bromides, and chlorides) and triflates are common coupling partners in Suzuki-Miyaura reactions. organic-chemistry.org The reactivity of the aryl halide typically follows the order I > Br > Cl, although modern catalytic systems have been developed to enable the efficient coupling of less reactive chlorides. researchgate.net Aryl triflates are also excellent substrates for these coupling reactions, offering an alternative to aryl halides. organic-chemistry.org The ability to couple with a wide range of electrophiles allows for the introduction of the 3-cyano-5-methylphenyl motif into a vast number of organic molecules, expanding the accessible chemical space for drug discovery and materials science.

Synthesis of Complex Polyaromatic Systems and Macrocyclic Architectures

The principles of Suzuki-Miyaura coupling can be extended to the synthesis of more complex structures, such as polyaromatic hydrocarbons (PAHs) and macrocycles. By employing di- or poly-halogenated aromatic compounds as coupling partners, multiple molecules of (3-Cyano-5-methylphenyl)boronic acid can be incorporated to build up larger, conjugated systems. researchgate.netrsc.org This strategy is valuable for the synthesis of novel organic materials with tailored electronic and photophysical properties.

Similarly, intramolecular Suzuki-Miyaura coupling reactions, or intermolecular couplings followed by a separate macrocyclization step, can be utilized to construct macrocyclic architectures containing the 3-cyano-5-methylphenyl unit. nih.gov These macrocycles can exhibit unique host-guest properties and have potential applications in areas such as sensing and catalysis. The rigid and defined geometry imparted by the aromatic rings is a key feature in the design of such complex molecules.

Construction of Nitrogen-Containing Heterocycles (e.g., Indoles, Pyrroles, Azaindoles)

Nitrogen-containing heterocycles are ubiquitous in biologically active compounds and pharmaceuticals. (3-Cyano-5-methylphenyl)boronic acid has proven to be a valuable reagent in the synthesis of various heterocyclic systems, particularly azaindoles.

In a notable application, (3-Cyano-5-methylphenyl)boronic acid was utilized in the synthesis of 3,5-disubstituted-7-azaindoles as potential treatments for Human African Trypanosomiasis. nih.gov The synthesis involved a Suzuki reaction to couple the boronic acid with a halogenated 7-azaindole (B17877) core. The specific reaction conditions and outcomes for a representative analogue are detailed in the table below.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | (3-Cyano-5-methylphenyl)boronic acid | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/Water | 120 (microwave) | Not specified | nih.gov |

This example highlights the utility of (3-Cyano-5-methylphenyl)boronic acid in accessing complex, biologically relevant heterocyclic scaffolds. While direct applications in the synthesis of indoles and pyrroles are less specifically documented, the general utility of arylboronic acids in palladium-catalyzed indole and pyrrole synthesis suggests that (3-Cyano-5-methylphenyl)boronic acid could be a viable substrate in these reactions as well. nih.govmdpi.comchapman.edu

Functionalization of Complex Architectures and Biomolecules

Derivatization Strategies for Enhanced Functionality and Analytical Detection

(3-Cyano-5-methylphenyl)boronic acid itself possesses functional groups that can be further modified to enhance its properties or to facilitate its detection. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for further chemical transformations.

For analytical purposes, the boronic acid moiety can be derivatized to introduce a fluorescent tag. This is a common strategy to enhance the detection of boronic acids and their adducts in techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govresearchgate.net For example, derivatization with a fluorescent reagent that reacts with the boronic acid can significantly improve the sensitivity and selectivity of the analytical method. While specific derivatization protocols for (3-Cyano-5-methylphenyl)boronic acid are not detailed in the literature, general methods for the fluorescent labeling of boronic acids are well-established. mdpi.com

Methods for Selective Derivatization for Analytical Quantification

The inherent ability of boronic acids to form reversible covalent bonds with cis-diols makes them invaluable reagents for the selective derivatization of a wide array of biomolecules for analytical quantification. This reactivity allows for the sensitive and specific detection of compounds such as carbohydrates, glycoproteins, ribonucleosides, and catecholamines. While specific studies on (3-Cyano-5-methylphenyl)boronic acid are not extensively documented, its application can be inferred from the well-established methodologies for other arylboronic acids.

The derivatization process typically involves the reaction of (3-Cyano-5-methylphenyl)boronic acid with the cis-diol-containing analyte to form a stable five- or six-membered cyclic boronate ester. This transformation alters the physicochemical properties of the analyte, facilitating its detection and quantification by various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).

Key Derivatization Strategies:

Chromatographic Analysis: Derivatization with (3-Cyano-5-methylphenyl)boronic acid can enhance the chromatographic behavior of polar analytes. For instance, in HPLC, the derivatized product may exhibit increased retention on reversed-phase columns, leading to better separation from interfering matrix components. In GC, the formation of a boronate ester increases the volatility of non-volatile compounds like sugars, enabling their analysis.

Fluorescent Labeling: By employing a fluorescently active boronic acid or by coupling the (3-Cyano-5-methylphenyl)boronate ester with a fluorescent tag, highly sensitive quantification can be achieved. The cyano group in the (3-Cyano-5-methylphenyl)boronic acid molecule can influence its electronic properties, potentially leading to derivatives with useful spectroscopic characteristics.

Mass Spectrometry: Derivatization can improve the ionization efficiency and fragmentation patterns of analytes in mass spectrometry, leading to lower detection limits and more reliable structural elucidation. For example, a study on the derivatization of monoacylglycerols with 3-nitrophenylboronic acid demonstrated enhanced detection and unambiguous isomer annotation in biological samples nih.govresearchgate.net.

The table below illustrates a hypothetical application of (3-Cyano-5-methylphenyl)boronic acid for the derivatization of a model cis-diol-containing analyte, dopamine, for HPLC-UV analysis.

| Analyte | Derivatization Reagent | Reaction Conditions | Analytical Technique | Potential Outcome |

|---|---|---|---|---|

| Dopamine | (3-Cyano-5-methylphenyl)boronic acid | Aqueous buffer, pH 8.5, Room Temperature | Reversed-Phase HPLC with UV detection | Formation of a stable boronate ester, leading to increased retention time and enhanced UV absorbance for sensitive quantification. |

Use as an Affinity Tag for Molecular Recognition and Interaction Studies

The specific and reversible nature of the boronic acid-cis-diol interaction also positions (3-Cyano-5-methylphenyl)boronic acid as a valuable affinity tag for molecular recognition and the study of molecular interactions. nih.gov Affinity tags are small molecules or peptides that are attached to a protein or other biomolecule of interest to facilitate its purification or detection. nih.gov

When immobilized on a solid support, such as agarose or magnetic beads, (3-Cyano-5-methylphenyl)boronic acid can be used for affinity chromatography to selectively capture and purify glycoproteins and other cis-diol-containing biomolecules from complex biological mixtures. The binding occurs under neutral to slightly alkaline conditions, and the captured molecules can be eluted by lowering the pH, which disrupts the boronate ester linkage.

Applications in Molecular Recognition:

Affinity Purification: An affinity matrix prepared by coupling (3-Cyano-5-methylphenyl)boronic acid to a solid support can be a powerful tool for the enrichment of low-abundance glycoproteins for proteomics studies.

Enzyme Inhibition Studies: Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases, by forming a stable adduct with the active site serine residue. The unique substitution pattern of (3-Cyano-5-methylphenyl)boronic acid could be explored for the development of selective enzyme inhibitors.

Biomolecular Interaction Analysis: By labeling a biomolecule with (3-Cyano-5-methylphenyl)boronic acid, it is possible to study its interactions with other molecules. For example, a boronic acid-tagged protein could be used to probe for binding partners on a microarray of potential ligands.

The following table summarizes the potential use of (3-Cyano-5-methylphenyl)boronic acid as an affinity tag in a hypothetical protein purification scenario.

| Target Molecule | Affinity Ligand | Immobilization Support | Binding Buffer (pH) | Elution Buffer (pH) | Potential Application |

|---|---|---|---|---|---|

| Glycoprotein (e.g., Horseradish Peroxidase) | (3-Cyano-5-methylphenyl)boronic acid | Agarose Beads | 8.5 | 3.0 | Selective purification of the glycoprotein from a crude cell lysate. |

Advanced Spectroscopic and Analytical Characterization for Research on 3 Cyano 5 Methylphenyl Boronic Acid

Spectroscopic Techniques for Structural and Purity Assessment (e.g., Advanced NMR Applications, High-Resolution Mass Spectrometry for Reaction Analysis)

Spectroscopy is a cornerstone for the characterization of (3-Cyano-5-methylphenyl)boronic acid, offering non-destructive and highly detailed information about its molecular structure and purity. tutorchase.com By analyzing how the molecule interacts with electromagnetic radiation, researchers can confirm its identity and quantify impurities. tutorchase.com

Advanced Nuclear Magnetic Resonance (NMR) Applications:

NMR spectroscopy is paramount for confirming the covalent structure of (3-Cyano-5-methylphenyl)boronic acid. While standard ¹H and ¹³C NMR provide information on the hydrogen and carbon framework, ¹¹B NMR is a particularly powerful and convenient tool for studying boronic acids. nih.gov It offers direct insight into the electronic environment of the boron atom, which is the reactive center of the molecule. nih.gov

The chemical shift in ¹¹B NMR can be used to monitor the transformation of the trigonal planar boronic acid to a tetrahedral boronate ester upon reaction with diols. nih.gov This technique is also crucial for determining the acidity (pKa) of the boronic acid, as the chemical shift is sensitive to the pH of the solution. nih.gov For (3-Cyano-5-methylphenyl)boronic acid, the electron-withdrawing cyano group is expected to influence the ¹¹B chemical shift and the acidity compared to simpler arylboronic acids. Solid-state NMR spectroscopy can also be employed to analyze the compound in its solid form, providing complementary information to X-ray crystallography. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Reaction Analysis:

High-Resolution Mass Spectrometry is essential for determining the precise molecular weight of (3-Cyano-5-methylphenyl)boronic acid, which in turn confirms its elemental composition. Techniques like electrospray ionization (ESI) are commonly used, and analysis of boronic acids can be complicated by their tendency to form dimers or trimers (boroxines) through dehydration. rsc.org HRMS can distinguish these species from the monomeric form. In reaction analysis, such as monitoring its participation in Suzuki-Miyaura coupling reactions, HRMS is used to identify intermediates, byproducts, and the final coupled product with high mass accuracy, aiding in reaction optimization and mechanistic studies. rsc.orgresearchgate.net

| Technique | Application for (3-Cyano-5-methylphenyl)boronic acid | Expected Observations |

| ¹H NMR | Confirms the arrangement of protons on the aromatic ring and the methyl group. | Distinct signals for the aromatic protons and a singlet for the methyl group protons. The B(OH)₂ protons may appear as a broad singlet. |

| ¹³C NMR | Determines the number and chemical environment of carbon atoms. nih.gov | Unique signals for each carbon atom, including the cyano carbon and the carbon atom bonded to boron. |

| ¹¹B NMR | Probes the boron center, determines pKa, and monitors reactions (e.g., esterification). nih.gov | A characteristic chemical shift that changes upon ionization or complexation. nih.gov |

| HRMS (ESI) | Provides exact mass for formula confirmation and identifies impurities or reaction products. rsc.org | A peak corresponding to the exact mass of the [M-H]⁻ ion, and potentially ions corresponding to boroxine (B1236090) formation. rsc.orgresearchgate.net |

| FT-IR | Identifies functional groups like -CN, O-H, B-O, and aromatic C-H. nih.gov | Characteristic stretching frequencies for the nitrile group (around 2230 cm⁻¹), the O-H bonds of the boronic acid, and B-O bonds. |

Chromatographic Methods for Separation and Quantification (e.g., LC/MS/MS for Trace Level Determination)

Chromatographic techniques are vital for separating (3-Cyano-5-methylphenyl)boronic acid from starting materials, byproducts, and other impurities, as well as for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods employed. waters.com

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS):

For detecting and quantifying trace levels of (3-Cyano-5-methylphenyl)boronic acid, for instance as an unreacted starting material in a final drug substance, LC/MS/MS is the method of choice due to its exceptional sensitivity and selectivity. acs.orgscirp.org The method separates the analyte from the sample matrix using liquid chromatography, after which the analyte is ionized and detected by a tandem mass spectrometer. scirp.org

A typical approach involves reversed-phase chromatography using a C18 column. rsc.orgscirp.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. rsc.orgwaters.com Boronic acids are often analyzed in negative ionization mode (ESI-), where they are detected as the deprotonated molecule [M-H]⁻. scirp.org The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly specific quantification, where a specific parent ion is fragmented, and a resulting daughter ion is monitored, significantly reducing background noise and enhancing sensitivity to parts-per-million (ppm) or even lower levels. acs.orgscirp.org This is crucial for controlling potentially genotoxic impurities in pharmaceutical manufacturing. scirp.orgnih.gov

| Parameter | HPLC Method 1 | LC/MS/MS Method 2 |

| Column | XSelect Premier HSS T3 waters.com | Agilent Poroshell HPH C18 scirp.org |

| Mobile Phase A | 0.1% Formic Acid in Water waters.com | 0.1% Ammonia in Water scirp.org |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile waters.com | 100% Acetonitrile scirp.org |

| Detection | Photodiode Array (PDA) waters.com | ESI- Tandem Mass Spectrometry (MRM mode) scirp.org |

| Application | Separation of multiple boronic acids. waters.com | Trace level quantification of boronic acid impurities in an active pharmaceutical ingredient. scirp.org |

X-ray Crystallography for Solid-State Structural Elucidation of Boronic Acid Complexes and Products

The crystal structure of the related compound 3-cyanophenylboronic acid reveals critical details about its solid-state organization. researchgate.netnih.gov The boronic acid group [–B(OH)₂] is twisted relative to the plane of the cyanophenyl ring. researchgate.netnih.gov The molecules in the crystal lattice are held together by a network of intermolecular interactions. These include strong hydrogen bonds, where the hydroxyl groups of the boronic acid act as donors, forming O-H···O and O-H···N hydrogen bonds with neighboring molecules. researchgate.netnih.gov The nitrile group's nitrogen atom acts as a hydrogen bond acceptor, a key feature in the supramolecular assembly. researchgate.net

Furthermore, offset π–π stacking interactions occur between the aromatic rings of adjacent molecules, contributing to the formation of a stable three-dimensional network. researchgate.netnih.gov Understanding these interactions is fundamental in the field of crystal engineering, as it allows for the rational design of new materials with specific solid-state properties. rsc.org

| Parameter | Crystal Data for 3-Cyanophenylboronic Acid |

| Chemical Formula | C₇H₆BNO₂ researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Key Intermolecular Interactions | O-H···O and O-H···N Hydrogen Bonds; Offset π–π stacking. researchgate.netnih.gov |

| Conformational Feature | The –B(OH)₂ group is twisted by 21.28 (6)° relative to the cyanophenyl ring. researchgate.net |

Computational Chemistry and Molecular Modeling of 3 Cyano 5 Methylphenyl Boronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (3-Cyano-5-methylphenyl)boronic acid. DFT methods are used to model the molecule's geometry and electronic properties with a high degree of accuracy. nih.gov By solving approximations of the Schrödinger equation, DFT can determine the optimized molecular structure, vibrational frequencies, and various electronic parameters. nih.gov

The presence of both an electron-donating methyl group and a strong electron-withdrawing cyano group on the phenyl ring significantly influences the electronic distribution and reactivity of the molecule. cymitquimica.com The cyano group, in particular, enhances the electron-withdrawing character of the phenyl ring, which can affect its interactions and reaction kinetics. cymitquimica.comcymitquimica.com

Theoretical calculations can predict key descriptors related to reactivity. nih.gov These descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help in understanding the molecule's behavior in chemical reactions. nih.govscispace.com For instance, the HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

Other important parameters that can be calculated include ionization potential (IP), electron affinity (EA), and molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For (3-Cyano-5-methylphenyl)boronic acid, the area around the cyano group is expected to be electron-deficient, while the boronic acid group provides sites for interaction with nucleophiles.

| Descriptor | Definition | Significance in Reactivity Prediction |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change required to homolytically cleave a specific bond. | Lower BDE values for an O-H bond indicate easier hydrogen atom donation, a key step in many antioxidant mechanisms. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule in the gaseous state. | Lower IP values suggest a greater ability to donate an electron. |

| Proton Dissociation Enthalpy (PDE) | The enthalpy change associated with the heterolytic cleavage of a proton from a molecule. | A lower PDE value indicates a more acidic proton. |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | Higher PA values suggest a greater ability to accept a proton. |

| Electron Transfer Enthalpy (ETE) | The enthalpy change when a molecule accepts an electron. | A lower ETE indicates a more favorable electron transfer process. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For (3-Cyano-5-methylphenyl)boronic acid, MD simulations provide critical insights into its conformational flexibility and the nature of its intermolecular interactions with other molecules, such as solvents or biological macromolecules.

A prerequisite for accurate MD simulations is a well-defined force field, which is a set of parameters that describes the potential energy of the system. For organoboron compounds like boronic acids, standard force fields such as Amber may require specific parameterization. semanticscholar.org This process involves using quantum mechanical calculations to derive parameters for bond lengths, angles, and dihedral angles involving the boron atom, ensuring the simulation accurately reflects the molecule's physical behavior. semanticscholar.org The accuracy of these new parameters can be validated by comparing the minimized structure from the simulation with experimental crystallographic data, with a low root-mean-square deviation (RMSD) indicating a good match. semanticscholar.org

MD simulations can reveal the preferred rotational conformations of the boronic acid group relative to the phenyl ring and how these conformations are influenced by the solvent environment. Furthermore, these simulations are invaluable for studying intermolecular interactions. The cyano group is known to be versatile in forming noncovalent bonds. nih.gov It can create a region of positive electrostatic potential (a π-hole) that attracts nucleophiles, and it can participate in tetrel bonds with the carbon atom of the cyano group. nih.gov MD simulations can model these specific interactions, as well as hydrogen bonding involving the hydroxyl groups of the boronic acid moiety, providing a detailed picture of how the molecule interacts with its surroundings.

Mechanistic Computations of Transition States and Reaction Pathways

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions involving (3-Cyano-5-methylphenyl)boronic acid. By modeling the reaction at a quantum mechanical level, researchers can map out the entire reaction pathway, from reactants to products, including high-energy transition states and intermediates. researchgate.net

Methods like DFT can be used to calculate the geometries and energies of all species along a proposed reaction coordinate. This allows for the identification of the transition state—the highest energy point on the reaction pathway—and the calculation of the activation energy barrier. researchgate.net A lower activation barrier corresponds to a faster reaction rate.

For example, in the context of the Suzuki-Miyaura cross-coupling reaction, where boronic acids are key reagents, mechanistic computations can elucidate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. cymitquimica.com By modeling these steps for (3-Cyano-5-methylphenyl)boronic acid, one could predict its reactivity and potential side reactions. The calculations can reveal how the electronic effects of the cyano and methyl substituents influence the energetics of the transmetalation step, which is often rate-determining. Such studies can differentiate between proposed mechanisms and explain experimental observations, such as product distributions and reaction kinetics. researchgate.net

In Silico Screening and Design of Novel Derivatives for Targeted Applications

The scaffold of (3-Cyano-5-methylphenyl)boronic acid can be used as a starting point for the in silico design of new molecules with tailored properties for specific applications, such as enzyme inhibition or materials science. nih.gov This process involves computational screening of virtual libraries of derivatives to identify candidates with enhanced activity or desired characteristics.

The design process typically follows these steps:

Library Generation: A virtual library of derivatives is created by computationally modifying the parent structure of (3-Cyano-5-methylphenyl)boronic acid. Modifications could include changing the position of the substituents, introducing new functional groups, or altering the core scaffold.

Molecular Docking: If the target is a biological macromolecule (e.g., an enzyme), molecular docking is used to predict the binding mode and affinity of each derivative within the target's active site. nih.gov This high-throughput screening method ranks the compounds based on their predicted binding scores, allowing researchers to prioritize the most promising candidates. nih.gov

This in silico approach accelerates the discovery process by focusing experimental efforts on a smaller, more promising set of compounds. By leveraging computational design, novel derivatives of (3-Cyano-5-methylphenyl)boronic acid can be developed for applications ranging from medicinal chemistry to materials science. nih.gov

Future Perspectives and Emerging Research Directions for 3 Cyano 5 Methylphenyl Boronic Acid

Sustainable Synthesis and Green Chemistry Innovations in Boronic Acid Production

The chemical industry's shift towards sustainability is driving innovation in the synthesis of boronic acids. Future research aims to replace traditional, often multi-step and wasteful, methods with greener, more efficient alternatives. A key area of development is the use of multicomponent reactions (MCRs), which are praised for their adherence to green chemistry principles by minimizing steps and the need for purification of intermediates. nih.gov The use of environmentally benign solvents like ethanol (B145695) and energy-efficient activation methods such as microwave irradiation are being explored to produce boron-containing compounds with significantly reduced reaction times and higher yields. nih.gov

Catalytic Systems Development for Improved Efficiency and Selectivity in Coupling Reactions

(3-Cyano-5-methylphenyl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, and ongoing research is focused on developing more effective and selective catalyst systems. libretexts.org A primary goal is to create catalysts that are active at very low concentrations, which is both economical and reduces metal contamination in the final products. nih.gov The development of new ligands for palladium catalysts is a major focus, as these can improve catalyst stability and reactivity, even in challenging reactions involving less reactive substrates like aryl chlorides. nih.govnih.gov

Interactive Table: Catalytic System Development

| Catalyst System | Current Limitations | Future Research Focus |

| Palladium-based | High cost, potential for product contamination. | Development of ligands for lower catalyst loading and use of less reactive substrates. |

| Copper-based | Often require high temperatures and stoichiometric bases. | Milder reaction conditions and more efficient ligand design. |

| Nickel-based | Lower functional group tolerance, catalyst deactivation. | Enhancing catalyst stability and expanding substrate scope. |

| Biocatalysts | Limited to specific reactions, lower efficiency. | Directed evolution to improve catalytic power and selectivity. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms is revolutionizing the production of complex molecules. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior process control, and the ability to handle unstable intermediates. datapdf.comacs.org For boronic acid synthesis, flow chemistry has been shown to suppress side reactions and enable syntheses that are difficult to perform in batch, even at a kilogram scale. datapdf.comacs.orgresearchgate.net This technology allows for rapid reaction times, sometimes on the order of seconds, and high throughput. organic-chemistry.org

Automated synthesis platforms, which combine robotics with flow chemistry and real-time analysis, are poised to further accelerate chemical research. sigmaaldrich.comchemspeed.com These systems can autonomously optimize reaction conditions, leading to faster discovery and development of new compounds. researchgate.net By incorporating (3-Cyano-5-methylphenyl)boronic acid and its reactions into these automated workflows, researchers can significantly reduce the time and resources required for synthesizing new molecules, particularly in fields like drug discovery where large libraries of compounds are needed. sigmaaldrich.com

Advanced Applications in Materials Science and Supramolecular Assemblies

The unique chemical properties of (3-Cyano-5-methylphenyl)boronic acid make it a promising candidate for use in advanced materials and supramolecular chemistry. Phenylboronic acids are increasingly being used as building blocks in crystal engineering to create novel supramolecular assemblies. researchgate.net The cyano group, in particular, can participate in the formation of exotic networks, such as stacked layers and helical chains, through hydrogen bonding. citedrive.comrsc.org

The boronic acid group's ability to form reversible covalent bonds with diols is another key feature that can be exploited in the design of functional materials. This property is central to the development of sensors for saccharides and other diol-containing molecules. Furthermore, the combination of the boronic acid and cyano functionalities within the same molecule opens up possibilities for creating complex, self-assembled structures with applications in areas like molecular recognition and catalysis. epfl.ch The electron-withdrawing nature of the cyano group can also be harnessed to tune the electronic properties of conjugated polymers for applications in organic electronics.

Interactive Table: Advanced Applications

| Application Area | Key Feature of (3-Cyano-5-methylphenyl)boronic acid | Potential Function |

| Materials Science | Electron-withdrawing cyano group | Tuning electronic properties of conjugated polymers |

| Supramolecular Chemistry | Cyano and boronic acid groups | Formation of complex, self-assembled structures |

| Sensor Technology | Reversible diol binding of boronic acid | Detection of saccharides and other diols |

| Crystal Engineering | Directional hydrogen bonding | Creation of novel crystalline networks |

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 3-Cyano-5-methylphenylboronic acid to maintain its stability?

- Methodological Answer: Store the compound at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). To avoid decomposition, minimize exposure to air and moisture by using inert atmospheres (e.g., nitrogen or argon) during handling. For solubility, heat the sample to 37°C and sonicate in a water bath to disperse aggregates. Always verify purity (>98%) via analytical certificates (COA) before critical experiments . Contamination risks increase if stored improperly, as noted for structurally similar boronic acids .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer: Use HPLC-MS for purity assessment, cross-referencing retention times and mass spectra with standards. For structural confirmation, employ ¹¹B NMR (boron nuclear magnetic resonance) to identify boronic acid peaks and ¹H/¹³C NMR to resolve substituent effects (cyano and methyl groups). FT-IR can validate functional groups (e.g., B-O stretches at ~1340 cm⁻¹). Refer to batch-specific COA data for baseline comparisons .

Advanced Research Questions

Q. What strategies optimize the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer: The electron-withdrawing cyano group enhances electrophilicity but may reduce boronic acid stability. Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts to mitigate steric hindrance from the methyl group. Pre-mix the boronic acid with 1.5–2.0 eq. of Na₂CO₃ in degassed solvents (e.g., THF/H₂O) to prevent protodeboronation. Monitor reaction progress via LC-MS, adjusting temperature (60–80°C) to balance reaction rate and side-product formation .

Q. How do steric and electronic effects of substituents influence the compound’s spectroscopic properties?

- Methodological Answer: The cyano group (-CN) induces strong electron-withdrawing effects, downfield-shifting adjacent protons in ¹H NMR (e.g., aromatic protons near CN). The methyl group (+I effect) shields neighboring carbons, observable in ¹³C NMR. Computational studies (DFT) can model these effects: optimize geometry at the B3LYP/6-31G(d) level to predict IR/NMR spectra and compare with experimental data. Solvent polarity (e.g., DMSO vs. CDCl₃) further modulates spectral shifts .

Q. What methodologies resolve batch-to-batch variability in synthetic yields or purity?

- Methodological Answer: Perform HPLC-MS on multiple batches to quantify impurities (e.g., boroxines or anhydrides). If discrepancies arise, use recrystallization in ethanol/water mixtures (1:3 v/v) to isolate pure product. For yield optimization, screen coupling partners (e.g., aryl halides) under microwave-assisted conditions (100–120°C, 10–30 min) to reduce side reactions. Cross-validate results with independent synthetic routes, such as Miyaura borylation of pre-functionalized bromoarenes .

Q. How can computational modeling predict the compound’s behavior in aqueous vs. organic media?

- Methodological Answer: Perform molecular dynamics (MD) simulations using software like GROMACS to model solvation free energy in water and DMSO. The cyano group’s hydrophobicity reduces aqueous solubility, requiring co-solvents (e.g., DMF) for biological assays. DFT calculations (e.g., ωB97X-D/cc-pVTZ ) predict pKa values for boronic acid → boronate equilibrium, critical for pH-dependent reactivity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on boronic acid stability under varying pH conditions?

- Methodological Answer: Boronic acids form boronate esters in basic media (pH > 8.5), altering reactivity. If stability studies conflict, conduct pH-dependent kinetic assays (UV-Vis monitoring at 260 nm) to track decomposition rates. For example, compare hydrolysis rates in phosphate buffer (pH 7.4) vs. borate buffer (pH 9.0). Use ¹¹B NMR to confirm boronate formation. Contradictions may arise from trace metal ions (e.g., Cu²⁺) accelerating degradation; include EDTA (0.1 mM) in buffers to chelate metals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.